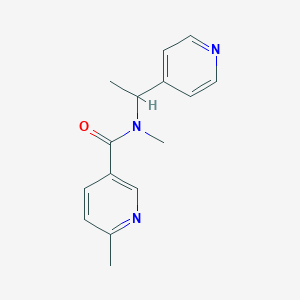![molecular formula C19H31NO3 B7533663 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, also known as CE-123, is a synthetic compound that belongs to the family of beta-adrenergic agonists. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol exerts its biological effects through the activation of beta-adrenergic receptors. Specifically, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol selectively activates beta-2 adrenergic receptors, which are predominantly expressed in the heart, lungs, and skeletal muscle. Activation of these receptors leads to increased intracellular levels of cyclic AMP, which in turn activates various downstream signaling pathways that mediate the biological effects of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol.
Biochemical and Physiological Effects:
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to have various biochemical and physiological effects, including increased cardiac contractility, vasodilation, bronchodilation, and lipolysis. These effects are mediated through the activation of beta-2 adrenergic receptors and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has several advantages for lab experiments, including its high potency, selectivity for beta-2 adrenergic receptors, and well-established synthesis method. However, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, including the development of more potent and selective beta-2 adrenergic agonists, the identification of novel downstream signaling pathways that mediate the biological effects of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, and the evaluation of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol in clinical trials for various diseases. Additionally, the potential use of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol as a tool for studying beta-adrenergic receptor signaling and function could also be explored.
Méthodes De Synthèse
The synthesis of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol involves a multi-step process that begins with the reaction of cyclohexylamine with ethyl 3-bromopropionate to form N-ethylcyclohexylamine. This intermediate is then reacted with 4-methoxybenzyl chloride to produce the corresponding N-ethylcyclohexyl-4-methoxybenzylamine. Finally, this compound is reacted with epichlorohydrin to yield 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol.
Applications De Recherche Scientifique
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, diabetes, and cancer. In cardiovascular diseases, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to improve cardiac function and reduce myocardial injury in animal models of heart failure. In diabetes, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to improve glucose tolerance and insulin sensitivity in obese mice. In cancer, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to inhibit tumor growth and metastasis in various cancer cell lines.
Propriétés
IUPAC Name |
1-[cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-3-20(17-7-5-4-6-8-17)13-18(21)15-23-14-16-9-11-19(22-2)12-10-16/h9-12,17-18,21H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHBMJXLFYWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COCC1=CC=C(C=C1)OC)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)
![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)


![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)



![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)